molecular formula C21H21NO2 B11296869 8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11296869
M. Wt: 319.4 g/mol
InChI Key: ICIDYQMUCLHCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is an organic compound with a complex structure that includes a benzoxepine ring, a carboxamide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxepine ring through a cyclization reaction, followed by the introduction of the carboxamide group via amidation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    N-phenyl-4-(2-phenylpropan-2-yl)aniline: Shares structural similarities but differs in the substitution pattern and functional groups.

Uniqueness

8-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

8-methyl-N-(4-propan-2-ylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H21NO2/c1-14(2)16-6-8-19(9-7-16)22-21(23)18-10-11-24-20-12-15(3)4-5-17(20)13-18/h4-14H,1-3H3,(H,22,23)

InChI Key

ICIDYQMUCLHCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.